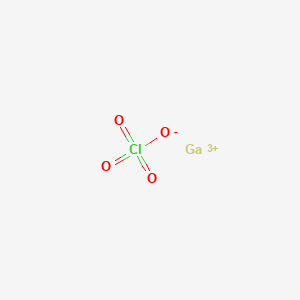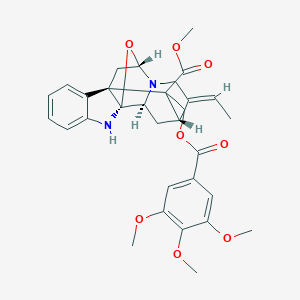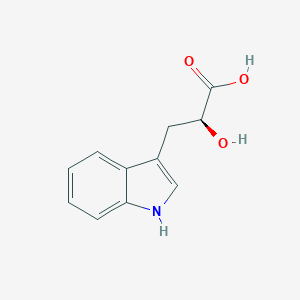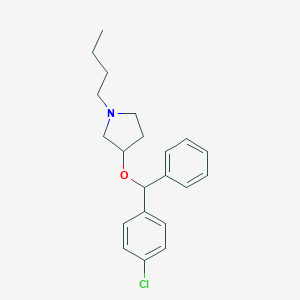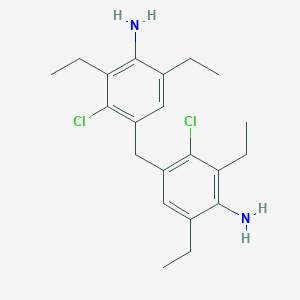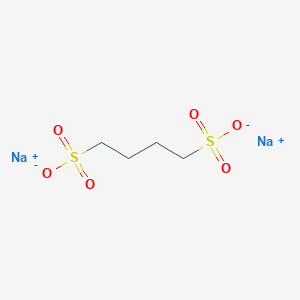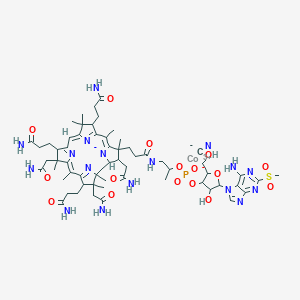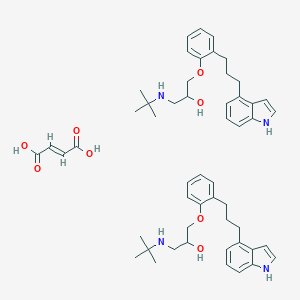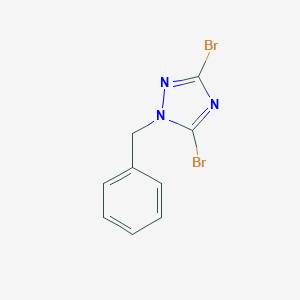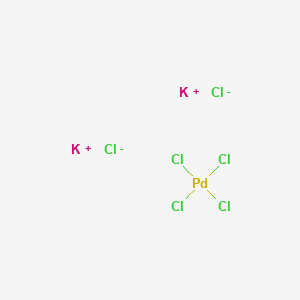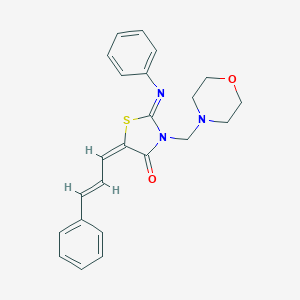
3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone, also known as MPTC, is a thiazolidinone derivative with potential anticancer properties. MPTC has been shown to inhibit the growth of cancer cells and induce apoptosis.
作用机制
The mechanism of action of 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone is not fully understood, but it is believed to involve multiple pathways. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells and promotes cell growth and survival. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. In addition, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
生化和生理效应
3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has also been found to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis. In addition, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been shown to increase the expression of p53, a tumor suppressor protein that plays a critical role in preventing cancer development.
实验室实验的优点和局限性
3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has also been extensively studied for its anticancer properties, and there is a large body of literature on its mechanism of action and biological effects. However, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
未来方向
There are several future directions for research on 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone. One area of interest is the development of 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone in combination with other anticancer agents to enhance its efficacy. In addition, further studies are needed to understand the role of 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone in tumor immunology and its potential as an immunomodulatory agent. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone in animal models and to determine its potential as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone is a thiazolidinone derivative with potential anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has multiple mechanisms of action, including inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways, induction of oxidative stress, and regulation of apoptosis-related proteins. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has several advantages for lab experiments, including ease of synthesis and extensive literature on its biological effects. However, further studies are needed to understand its pharmacokinetic properties and potential as a therapeutic agent for cancer treatment.
合成方法
3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone can be synthesized by the reaction of 2-aminothiophenol with cinnamaldehyde in the presence of morpholine. The reaction is carried out in ethanol under reflux for several hours, and the resulting product is purified by recrystallization.
科研应用
3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, prostate cancer, and leukemia. 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis.
性质
CAS 编号 |
104123-95-7 |
|---|---|
产品名称 |
3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone |
分子式 |
C23H23N3O2S |
分子量 |
405.5 g/mol |
IUPAC 名称 |
(5E)-3-(morpholin-4-ylmethyl)-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H23N3O2S/c27-22-21(13-7-10-19-8-3-1-4-9-19)29-23(24-20-11-5-2-6-12-20)26(22)18-25-14-16-28-17-15-25/h1-13H,14-18H2/b10-7+,21-13+,24-23? |
InChI 键 |
RXLGUMNRTMKLOE-UHFFFAOYSA-N |
手性 SMILES |
C1COCCN1CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=NC4=CC=CC=C4 |
SMILES |
C1COCCN1CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4 |
规范 SMILES |
C1COCCN1CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4 |
同义词 |
3-(Morpholinomethyl)-2-(phenylimino)-5-cinnamylidene-4-thiazolidinone |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



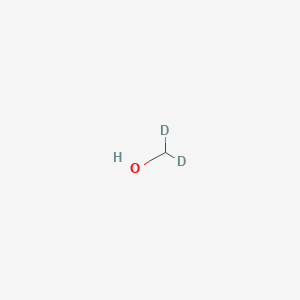
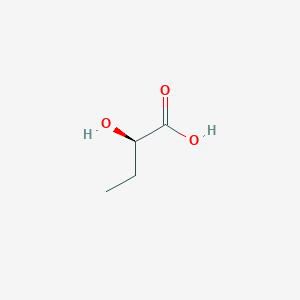
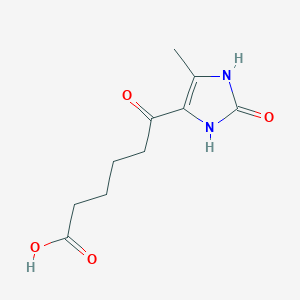
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)
